molecular formula C13H9ClINO4S B2966424 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid CAS No. 380432-24-6

2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2966424
CAS No.: 380432-24-6
M. Wt: 437.63
InChI Key: NVJGBPYMAFTNGX-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid ( 380432-24-6) is a high-purity chemical compound for research and development purposes. This benzoic acid derivative has a molecular formula of C 13 H 9 ClINO 4 S and a molecular weight of 437.64 g/mol . While specific biological data for this iodophenyl analog is not available in the searched literature, its core structure is of significant research interest. Compounds based on the sulfamoyl benzoic acid scaffold, particularly close analogs like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, have been identified as key intermediates in medicinal chemistry research. Studies on these structurally related molecules have shown them to be precursors for synthesizing novel derivatives with potential as enzyme inhibitors, specifically targeting α-glucosidase and α-amylase for investigating antidiabetic applications . The presence of both sulfonamide and benzoic acid functional groups in a single molecule provides a versatile platform for chemical synthesis and exploration of structure-activity relationships. This product is offered for research use and is available for shipping from global stock. It is intended for use by qualified researchers in a controlled laboratory setting. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJGBPYMAFTNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-iodoaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids.

Scientific Research Applications

2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and iodine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid with its closest analogs:

Compound Name CAS Number Molecular Weight (g/mol) Halogen Substituent Key Functional Groups Biological Activity (Reported)
This compound 380432-24-6 437.63 Iodine (4-position) Benzoic acid, sulfamoyl Inferred antidiabetic potential
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid 312274-91-2 346.19 Chlorine (4-position) Benzoic acid, sulfamoyl α-Glucosidase/α-amylase inhibition
2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid N/A ~328.73 (estimated) Fluorine (2-position) Benzoic acid, sulfamoyl Predicted CCS: 167.7–179.5 Ų (collision cross-section)
5-[Benzyl-(2-chloro-phenyl)sulfamoyl]-2-chloro-benzoic acid 735322-08-4 436.31 Chlorine (2-position) Benzoic acid, benzyl sulfamoyl Not specified; bulky substituents may affect permeability

Key Observations :

  • However, this may reduce solubility .
  • Positional Isomerism : The 2-fluorophenyl analog () shows distinct electronic effects due to fluorine’s electronegativity, which could alter hydrogen-bonding interactions compared to 4-substituted derivatives.
  • Biological Activity: The chlorophenyl analog (CAS 312274-91-2) demonstrates potent α-glucosidase inhibition (IC₅₀ values in the nanomolar range), suggesting that iodine substitution might modulate potency or selectivity .

Pharmacokinetic and ADME Properties

While ADME data for the iodinated compound are unavailable, its chlorophenyl derivatives (e.g., 5a–5v in ) have been evaluated for:

  • Lipinski’s Rule of Five: Most derivatives comply, with ≤5 hydrogen bond donors and ≤10 acceptors, suggesting oral bioavailability .
  • Aqueous Solubility : Chlorophenyl analogs exhibit moderate solubility (logP ~3–4), but iodine’s hydrophobicity may lower solubility in the target compound .

Biological Activity

2-Chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular weight of approximately 359.74 g/mol, it is characterized by the presence of a chloro group and a sulfamoyl group attached to a benzoic acid framework. This compound is being investigated for its applications in pharmaceuticals, particularly in drug development targeting various biological pathways.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including diazotization and subsequent reactions to introduce the desired functional groups. The structure can be represented as follows:

C1H1ClIN1O2S1\text{C}_1\text{H}_1\text{Cl}\text{I}\text{N}_1\text{O}_2\text{S}_1

Antidiabetic Potential

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. A study demonstrated that derivatives of this compound displayed varying degrees of inhibition against enzymes crucial for glucose metabolism, such as α-glucosidase and α-amylase. The most active compound in this series showed an IC50 value of 0.90 ± 0.31 μM against α-amylase, outperforming the reference drug acarbose (IC50 = 5.60 ± 0.30 μM) .

Table 1: Inhibitory Activity of Compounds Against α-Amylase

CompoundIC50 (μM)
This compound0.90 ± 0.31
Acarbose5.60 ± 0.30
Other CompoundsVaries (10.75 ± 0.52 to 130.90 ± 2.42)

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity, likely through interactions with specific enzymes or receptors involved in inflammatory pathways. Interaction studies have suggested that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding affinities of this compound with target proteins involved in glucose metabolism and inflammation. The simulations revealed that the compound forms hydrogen bonds and hydrophobic interactions with active site residues, indicating a strong binding affinity that correlates with its observed biological activities .

Table 2: Binding Interactions with Target Proteins

Interaction TypeAmino Acids InvolvedDistance (Å)
Pi-Pi StackedHis:2795.77
Pi-AlkylTyr:3444.14

Case Studies and Applications

In vivo studies have further validated the biological activity of this compound, particularly in animal models designed to assess its antidiabetic effects. These studies have shown significant reductions in blood glucose levels and improvements in metabolic parameters following treatment with derivatives of the compound .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential sulfonylation and condensation reactions. A common approach is:

Sulfonylation : React 5-chloro-2-methoxybenzoic acid derivatives with chlorosulfonic acid to introduce the sulfamoyl group.

Iodination : Introduce the 4-iodophenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Demethylation : Hydrolyze the methoxy group to yield the final benzoic acid scaffold.

Q. Optimization Strategies :

  • Use anhydrous conditions and catalysts like CuI for efficient iodination .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationClSO₃H, 0–5°C, 2h65–7095%
Iodination4-Iodoaniline, CuI, DMF, 80°C, 12h50–5590%
DemethylationHBr/AcOH, reflux, 6h85–9098%

Q. What spectroscopic and chromatographic techniques are recommended for structural validation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfamoyl group (δ ~10–12 ppm for NH) and aromatic substitution patterns .
  • IR : Identify characteristic peaks for sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) .
  • HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in negative ion mode to detect molecular ion peaks (e.g., [M–H]⁻) .

Advanced Research Questions

Q. How can molecular docking simulations be designed to study this compound’s interaction with biological targets?

Methodology :

Target Selection : Prioritize enzymes like α-glucosidase or carbonic anhydrase based on structural analogs (e.g., sulfonamide-containing inhibitors) .

Software Setup : Use AutoDock Vina with:

  • Scoring Function : Hybrid of empirical and knowledge-based terms for binding affinity prediction .
  • Grid Parameters : Define binding pockets using crystallographic data (e.g., PDB ID 1XOS for α-glucosidase).
  • Multithreading : Enable parallel processing for faster screening .

Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. Table 2: Example Docking Parameters

ParameterValue
Exhaustiveness8
Grid Size25 × 25 × 25 Å
Number of Poses20
Energy Range4 kcal/mol

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

Steps :

Data Collection : Ensure high-resolution (<1.5 Å) and completeness (>95%) using synchrotron sources.

Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., iodophenyl group) .

Validation Metrics : Check R-factor (<5%), residual density maps (±0.3 eÅ⁻³), and ADPs for thermal motion .

Cross-Validation : Compare with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

Q. What strategies are effective for analyzing discrepancies between in vitro and in silico biological activity data?

Approach :

In Vitro Assays : Use dose-response curves (IC₅₀) for enzymes like α-amylase, validating with positive controls (e.g., acarbose) .

In Silico Predictions : Apply QSAR models or molecular dynamics (MD) simulations to assess binding stability over time.

Troubleshooting :

  • Check assay conditions (pH, temperature) for enzyme activity.
  • Evaluate compound solubility (e.g., DMSO concentration ≤1%) .
  • Re-examine docking parameters (e.g., protonation states) .

Q. How can researchers mitigate byproduct formation during iodination steps?

Solutions :

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for milder conditions .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .
  • Analytical Monitoring : Track iodination efficiency via ICP-MS for iodine incorporation .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Tools and Workflow :

ADMET Prediction : Use SwissADME or pkCSM to estimate:

  • LogP (target ~2–3 for optimal permeability).
  • CYP450 inhibition (avoid pan-inhibitor profiles).

MD Simulations : Run GROMACS to assess membrane penetration (e.g., POPC lipid bilayers).

Metabolite Identification : Apply Meteor (Lhasa Ltd.) for phase I/II metabolism pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

SAR Protocol :

Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., Br, F) or bioisosteres (e.g., trifluoromethyl for iodine) .

Biological Testing : Screen against multiple targets (e.g., kinases, GPCRs) to identify selectivity .

Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity .

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